2,2-Dimethyl-2H-benzimidazole 1,3-dioxide

Catalog No.
S2739986
CAS No.
31980-12-8
M.F
C9H10N2O2
M. Wt
178.191
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-2H-benzimidazole 1,3-dioxide

CAS Number

31980-12-8

Product Name

2,2-Dimethyl-2H-benzimidazole 1,3-dioxide

IUPAC Name

2,2-dimethyl-3-oxidobenzimidazol-1-ium 1-oxide

Molecular Formula

C9H10N2O2

Molecular Weight

178.191

InChI

InChI=1S/C9H10N2O2/c1-9(2)10(12)7-5-3-4-6-8(7)11(9)13/h3-6H,1-2H3

InChI Key

XQYKDQBVUBUIOU-UHFFFAOYSA-N

SMILES

CC1(N(C2=CC=CC=C2[N+]1=O)[O-])C

Solubility

not available

2,2-Dimethyl-2H-benzimidazole 1,3-dioxide is an organic compound characterized by its unique structure, which consists of a benzimidazole core with two methyl groups at the 2-position and a 1,3-dioxide functional group. Its chemical formula is C9H10N2O2C_9H_{10}N_2O_2 and it is classified under the category of benzimidazole derivatives. The presence of the 1,3-dioxide moiety enhances its chemical reactivity and biological properties, making it a subject of interest in various fields of research.

DMBD acts as a separase inhibitor. Separase cleaves a protein complex holding sister chromatids together during cell division. By inhibiting separase, DMBD disrupts this process, leading to abnormal cell division and potentially cell death in cancer cells []. The exact mechanism of DMBD's interaction with separase is still under investigation. However, computational studies suggest that the charge distribution on the 1,3-dioxide group might play a role in its inhibitory activity [].

The compound exhibits several notable chemical behaviors:

  • Formation of Dibromo Derivatives: 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide can undergo bromination to yield dibromo derivatives, showcasing its reactivity towards electrophilic substitution reactions.
  • Reactions with Nitroalkanes: It can react with secondary nitroalkanes in basic media, leading to the formation of various substituted products .
  • Thermal Transformations: The compound may also undergo thermal transformations that affect its stability and reactivity .

Research indicates that 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide possesses significant biological activities. It has been studied for its potential as an anti-trypanosomatid agent, demonstrating efficacy against parasites such as Trypanosoma and Leishmania. The compound's unique structure contributes to its ability to inhibit specific enzymatic activities, which is crucial for the survival of these pathogens .

Several synthesis methods have been reported for producing 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide:

  • Reaction with Benzofuroxans: This approach involves reacting benzofuroxans with secondary nitroalkanes in basic media. The conditions typically require controlled temperature and stirring to ensure complete reaction .
  • Acetone Reaction: Another method includes the reaction of acetone with bis(1,2-phenylenediamine)copper(II) perchlorate under specific conditions to yield the desired compound .
  • General Synthetic Routes: The synthesis often involves multi-step processes that include oxidation and substitution reactions to achieve the final product .

The applications of 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide span several fields:

  • Pharmaceuticals: Due to its biological activity against various pathogens, it is being explored as a potential drug candidate for treating infections caused by Trypanosoma and Leishmania species.
  • Chemical Research: Its unique properties make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
  • Material Science: The chromophoric nature of the benzimidazole moiety allows for potential applications in dye chemistry and as a component in organic electronic materials .

Interaction studies have focused on the compound's ability to bind with various biological targets. Notably, modifications on the benzimidazole skeleton have shown variable effects on inhibiting separase enzymatic activity. This highlights the importance of structural variations in determining biological efficacy .

Several compounds share structural similarities with 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
BenzimidazoleBase structure without substituentsLacks the 1,3-dioxide feature
5-NitrobenzimidazoleContains a nitro group at position fiveExhibits different reactivity patterns
2-MethylbenzimidazoleMethyl substitution at position twoLess steric hindrance compared to dimethyl variant
Benzimidazole-1,3-dioxideSimilar functional group but lacks methyl substitutionsDifferent biological activity profile

The uniqueness of 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide lies in its dual methyl substitutions and the presence of the 1,3-dioxide functional group, which together enhance its reactivity and biological activity compared to other benzimidazole derivatives.

XLogP3

1.2

Dates

Modify: 2023-08-16

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